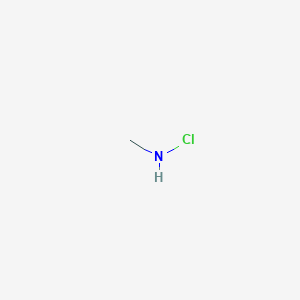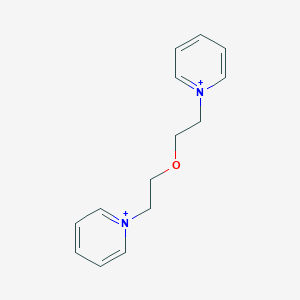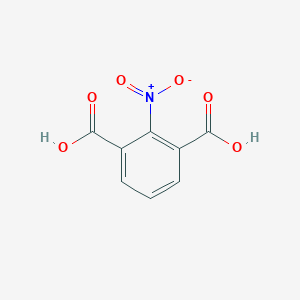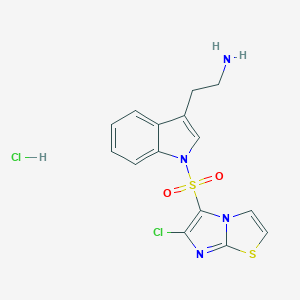
WAY-181187 hydrochloride
Descripción general
Descripción
Neuropharmacological Profile of WAY-181187
WAY-181187 hydrochloride is a novel and selective agonist for the 5-HT6 receptor, a subtype of serotonin receptor found exclusively in the central nervous system. The biological role of the 5-HT6 receptor is not fully understood, but WAY-181187 has been shown to have a high affinity for this receptor, with an EC50 value of 6.6 nM and an Emax of 93%, indicating its potency and efficacy as a full receptor agonist .
Synthesis Analysis
The synthesis of WAY-181187 is not detailed in the provided data. However, its pharmacological characterization suggests that it has been successfully synthesized and tested for its activity on the 5-HT6 receptor. The compound's ability to increase extracellular GABA concentrations in the rat frontal cortex upon administration indicates that it can cross the blood-brain barrier and engage with its target receptor in vivo .
Molecular Structure Analysis
While the specific molecular structure of WAY-181187 is not described in the abstract, its high affinity and selectivity for the 5-HT6 receptor suggest a structure that is well-suited for interaction with the receptor's binding site. The compound's structure likely allows it to mimic the natural ligand of the 5-HT6 receptor, serotonin, to activate the receptor .
Chemical Reactions Analysis
The neurochemical effects of WAY-181187 have been studied extensively. Acute administration of the compound significantly increased extracellular GABA concentrations without altering levels of glutamate or norepinephrine. It also caused modest decreases in cortical dopamine and serotonin levels. These effects were blocked by a 5-HT6 antagonist, indicating that they are mediated by the 5-HT6 receptor. Furthermore, the effects on catecholamines were attenuated by a GABAA receptor antagonist, suggesting a local interaction between 5-HT6 receptors and GABAergic systems in the frontal cortex .
Physical and Chemical Properties Analysis
The physical and chemical properties of WAY-181187, such as solubility, stability, and formulation, are not provided in the abstract. However, the compound's ability to affect neurotransmitter levels in various brain regions, including the dorsal hippocampus, striatum, and amygdala, implies that it has suitable physicochemical properties for central nervous system penetration and activity. Additionally, the lack of neurochemical tolerance with repeated administration of WAY-208466, a related compound, suggests that WAY-181187 may also have a favorable profile in terms of resistance to tolerance development .
Relevant Case Studies
WAY-181187 has been evaluated in a rat model of obsessive-compulsive disorder (OCD), where acute administration decreased adjunctive drinking behavior in a dose-dependent manner. This finding suggests a potential therapeutic role for 5-HT6 receptor agonists in the treatment of anxiety-related disorders such as OCD. The unique neurochemical signature of WAY-181187 in vivo, which includes modulation of basal GABA and stimulated glutamate transmission, further highlights the compound's potential for therapeutic applications .
Aplicaciones Científicas De Investigación
Neuropharmacological Potential
WAY-181187 hydrochloride is identified as a selective agonist for the 5-HT6 serotonin receptor, primarily located in the central nervous system. The pharmacological and neurochemical characterization of WAY-181187 demonstrates its high affinity binding and full agonist profile at the human 5-HT6 receptor. Notably, it has been observed to significantly alter the extracellular concentrations of neurotransmitters such as GABA, dopamine, and serotonin in various regions of the rat brain. These findings suggest a potential therapeutic role for WAY-181187 in treating anxiety-related disorders like obsessive-compulsive disorder (OCD), as well as in modulating basal GABA and stimulated glutamate transmission (Schechter et al., 2008).
Modulation of Serotonin Neuron Firing
Further research into the modulation of serotonin neuron firing in vivo by 5-HT6 receptor ligands highlights the capability of WAY-181187 to influence the firing rate of serotonin neurons in the dorsal raphe nucleus. The study demonstrates that WAY-181187, when administered intravenously, induces a dose-dependent increase in the firing rate of serotonin neurons. This modulation of serotonin neuron activity by WAY-181187, potentially through a 5-HT6 receptor-mediated feedback control mechanism, underscores its importance in the field of neuropsychiatric disorder treatment and pathophysiology (Brouard et al., 2015).
Safety And Hazards
Safety measures for handling WAY-181187 hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNBHKWSECANPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
WAY-181187 hydrochloride | |
CAS RN |
554403-08-6 | |
| Record name | WAY-181187 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0554403086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WAY-181187 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGK56C5380 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



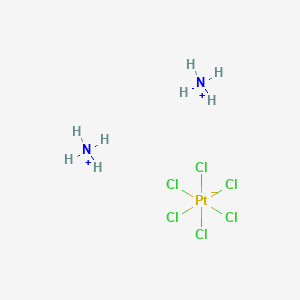
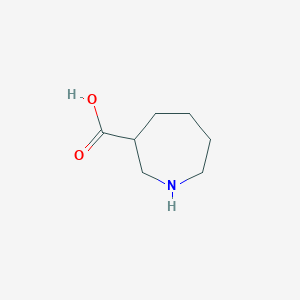


![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)

